

(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Technical Review of Published Literature

Author: BenchChem Technical Support Team. **Date:** December 2025

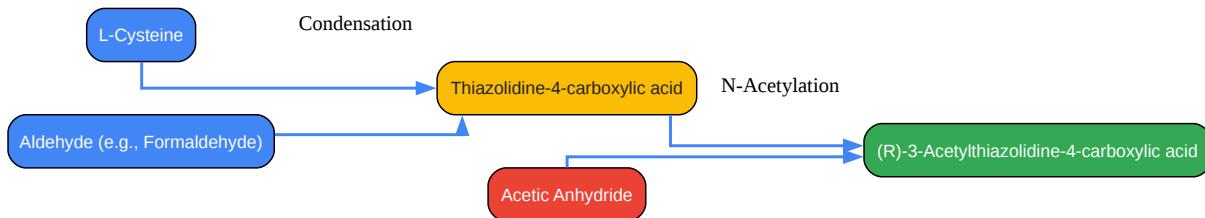
Compound of Interest

Compound Name:	(R)-3-Acetylthiazolidine-4-carboxylic acid
Cat. No.:	B132345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-acetyl-L-thiazolidine-4-carboxylic acid, is a derivative of the amino acid L-cysteine. This compound and its related thiazolidine structures have garnered interest in various scientific fields due to their diverse biological activities. This technical guide provides a comprehensive overview of the existing published literature on **(R)-3-Acetylthiazolidine-4-carboxylic acid** and its analogs, with a focus on its synthesis, biological activities, and experimental methodologies. While dedicated literature reviews on this specific stereoisomer are limited, this document consolidates findings from broader studies on thiazolidine-4-carboxylic acid derivatives to offer a valuable resource for researchers.

Synthesis and Characterization

The synthesis of 3-acetyl-thiazolidine-4-carboxylic acid typically involves the acetylation of the secondary amine in the thiazolidine ring, which is formed by the condensation of L-cysteine with an aldehyde.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process. First, the formation of the thiazolidine-4-carboxylic acid ring, followed by N-acetylation.

[Click to download full resolution via product page](#)

Figure 1: General synthetic pathway for **(R)-3-Acetylthiazolidine-4-carboxylic acid**.

Experimental Protocols

Synthesis of a Mixture Containing N-Acetyl-1,3-thiazolidin-4-carboxylic Acid

This protocol is adapted from a patented process for obtaining a mixture containing the target compound.[1]

- Materials: 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol.
- Procedure:
 - In a stirred tank reactor, introduce 1,3-thiazolidin-4-carboxylic acid (e.g., 2.7 g), acetic anhydride (e.g., 1 mL), and ethanol (e.g., 3 mL).
 - Stir the mixture at 200 rpm for 1 hour at 22°C, followed by 4 hours at reflux.
 - Cool the reaction mixture in a water-ice bath for 4 hours to allow for precipitation.
 - Recover the solid product by vacuum filtration and wash with cold ethanol.
 - Dry the solid in a desiccator under vacuum to yield a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

Characterization Data

The characterization of the final product would typically involve the following spectroscopic and physical methods:

- FT-IR (Infrared Spectroscopy): To identify functional groups such as the carboxylic acid O-H stretch, C=O stretch of the acetyl group and carboxylic acid, and C-N and C-S bonds of the thiazolidine ring.
- ^1H and ^{13}C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- Melting Point: The melting point of N-Acetyl-thiazolidine 4-carboxylic acid is reported to be around 146 °C.[\[2\]](#)

Biological Activities and Quantitative Data

(R)-3-Acetylthiazolidine-4-carboxylic acid and its derivatives have been investigated for a range of biological activities. The data presented below is a summary from various studies on related thiazolidine compounds, as specific quantitative data for the title compound is sparse in the literature.

Antioxidant Activity

Several studies have evaluated the antioxidant potential of thiazolidine-4-carboxylic acid derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound	Assay	EC50 / IC50	Reference
2-aryl thiazolidine-4-carboxylic acids	DPPH radical scavenging	Varies with substitution	[3]
New phenolic derivatives of thiazolidine-2, 4-dione	DPPH radical scavenging	-	[4]
2-aryl thiazolidine-4-carboxylic acids	DPPH radical scavenging	Varies with substitution	[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay (Generalized)[4]

- Materials: Test compounds, DPPH solution in methanol, Ascorbic acid (positive control), UV-Vis spectrophotometer.
- Procedure:
 - Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).
 - In a microplate or cuvette, add a specific volume of the test compound solution to a solution of DPPH in methanol.
 - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
 - Calculate the percentage of radical scavenging activity.
 - Determine the EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Thiazolidinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound	Target	IC50	Reference
2,3-diaryl-1,3-thiazolidin-4-one derivatives (e.g., 4j, 4k)	COX-2	0.06 μM, 0.05 μM	[7]

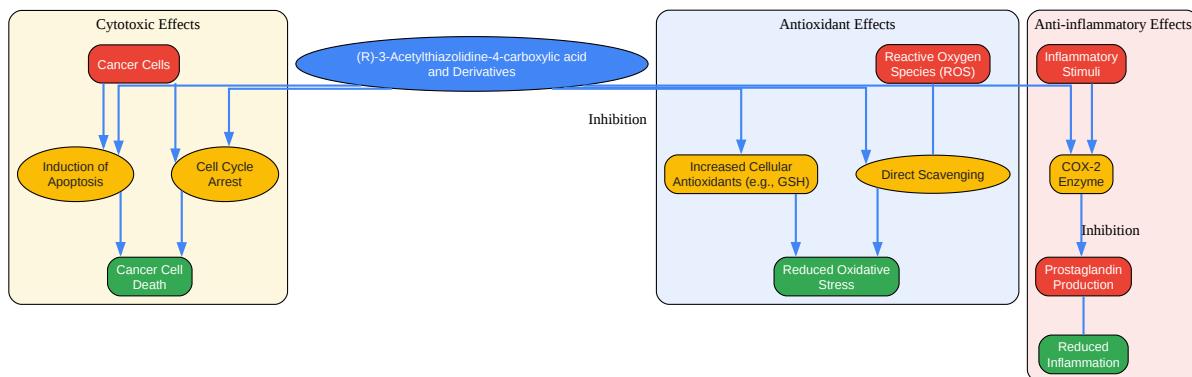
Experimental Protocol: In Vitro COX Inhibition Assay (Generalized)

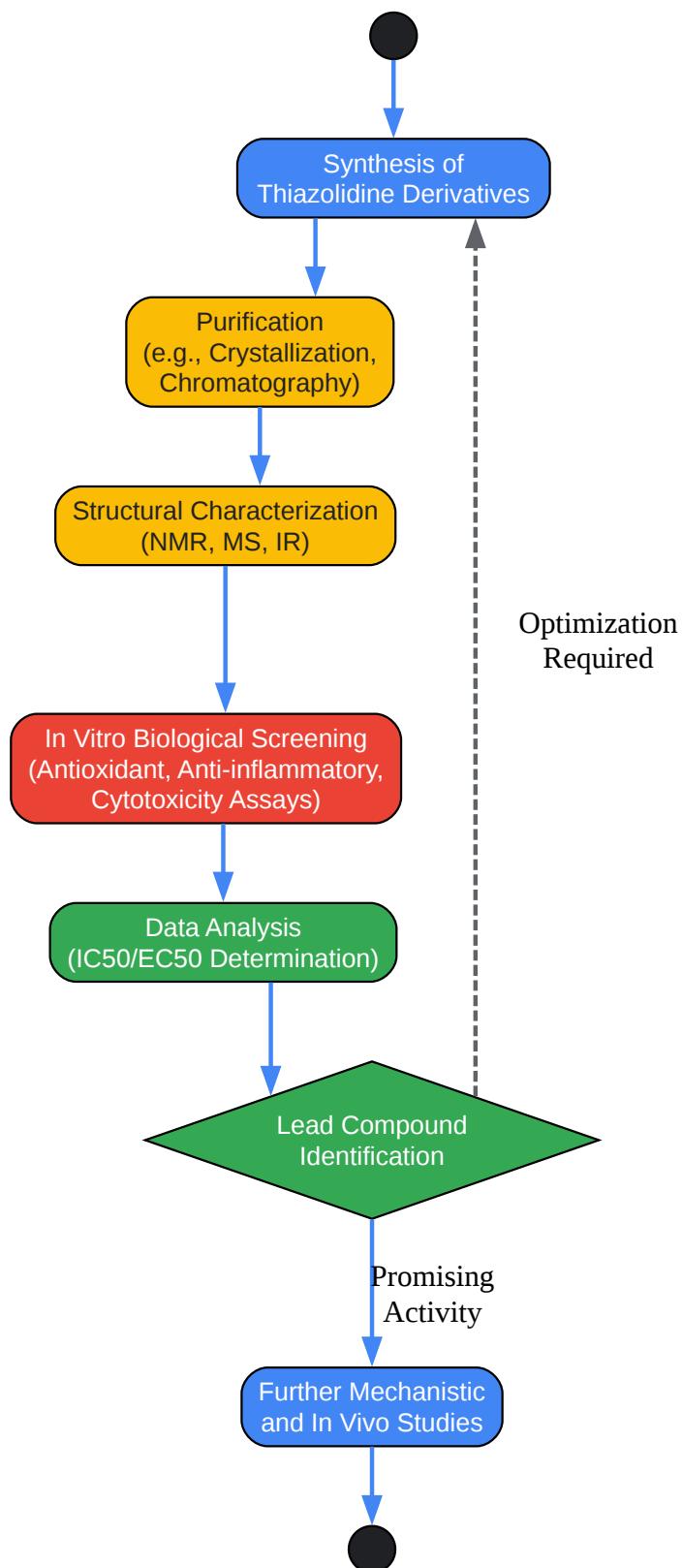
- Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by COX-1 and COX-2 enzymes.
- Procedure:
 - Pre-incubate the test compound with the COX enzyme (either COX-1 or COX-2) at a specific temperature.
 - Initiate the reaction by adding the substrate (e.g., arachidonic acid).
 - After a specific incubation period, terminate the reaction.
 - Quantify the amount of prostaglandin produced using methods like ELISA or radioimmunoassay.
 - Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxic Activity

The antiproliferative effects of thiazolidine derivatives have been evaluated against various cancer cell lines.

Compound	Cell Line	IC50	Reference
N,N'-(1,4-phenylene)bis(3-acetyl-2-arylthiazolidine-4-carboxamide) (M4)	PC3 (Prostate Cancer)	19.56 µg/mL	[8]
2,3-diaryl-1,3-thiazolidin-4-one derivatives (e.g., 4j)	HePG-2, HCT-116, MCF-7, PC-3	2.31-27.19 µM	[7]


Experimental Protocol: MTT Assay for Cytotoxicity (Generalized)[\[8\]](#)


- Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm).
 - Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Logical Relationships

The biological activities of thiazolidine derivatives can be attributed to their interaction with various cellular pathways. The antioxidant effects are primarily due to direct radical scavenging

or by modulating intracellular antioxidant systems. The anti-inflammatory and cytotoxic effects often involve interference with specific signaling cascades.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]
- 2. N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 [biosynth.com]
- 3. pjps.pk [pjps.pk]
- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 5. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Technical Review of Published Literature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132345#published-literature-reviews-on-r-3-acetylthiazolidine-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com